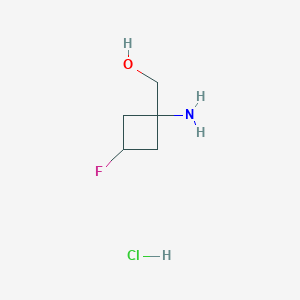
Azido-PEG11-Azide
概要
説明
Azido-PEG11-azide is a polyethylene glycol (PEG)-based linker molecule that contains azide groups at both ends. It is widely used in click chemistry, particularly in the synthesis of PROTACs (proteolysis targeting chimeras) and other bioconjugation applications. The presence of the azide group allows for specific and efficient chemical reactions, making it a valuable tool in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: Azido-PEG11-azide can be synthesized through the reaction of PEG with azide-containing reagents. The process typically involves the use of azide-functionalized PEG precursors and appropriate catalysts to facilitate the reaction. The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis using reactors and purification systems. The process is optimized to achieve high efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications.
化学反応の分析
Types of Reactions: Azido-PEG11-azide primarily undergoes click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly specific and efficient, making them ideal for bioconjugation and drug development.
Common Reagents and Conditions:
CuAAC: Requires copper(I) catalysts and a suitable solvent, such as dimethyl sulfoxide (DMSO) or water.
SPAAC: Does not require a catalyst and can be performed in aqueous or organic solvents.
Major Products Formed: The major products of these reactions are triazole-linked compounds, which are stable and biocompatible. These products are used in various applications, including the development of targeted therapies and diagnostic tools.
科学的研究の応用
Azido-PEG11-azide is extensively used in scientific research due to its versatility and efficiency. Some of its key applications include:
Chemistry: Used in the synthesis of complex molecules and polymers through click chemistry.
Biology: Employed in the labeling and modification of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in the development of targeted drug delivery systems and PROTACs for cancer therapy.
Industry: Applied in the production of advanced materials and nanotechnology devices.
作用機序
Azido-PEG11-azide is compared with other similar compounds, such as Azido-PEG8-acid, Bromo-PEG5-azide, and Mal-PEG2-azide. While these compounds share the azide functionality, this compound is unique in its longer PEG chain, which provides greater flexibility and solubility in aqueous media. This makes it particularly suitable for biological applications where solubility and biocompatibility are critical.
類似化合物との比較
Azido-PEG8-acid
Bromo-PEG5-azide
Mal-PEG2-azide
Azido-PEG3-Tos
Azido-PEG16-alcohol
特性
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48N6O11/c25-29-27-1-3-31-5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-24-22-40-20-18-38-16-14-36-12-10-34-8-6-32-4-2-28-30-26/h1-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAUXUWXBFMGEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48N6O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



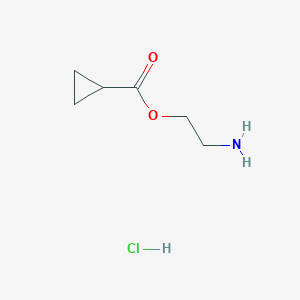

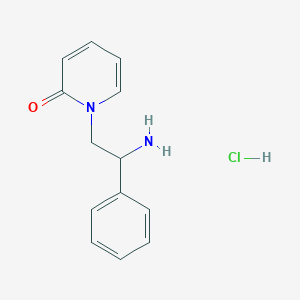
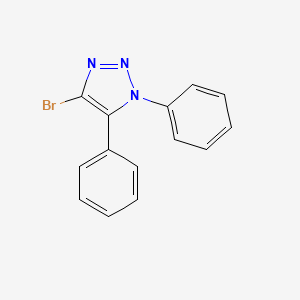
![1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrobromide](/img/structure/B1529033.png)
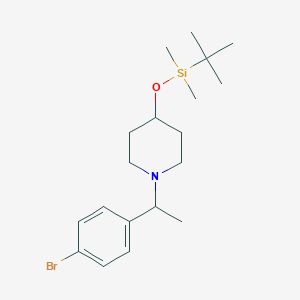
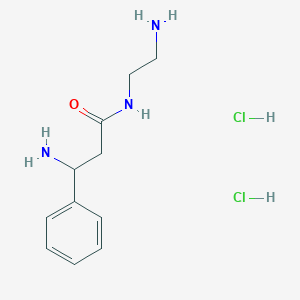
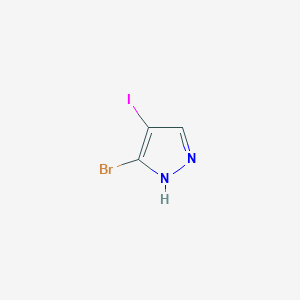
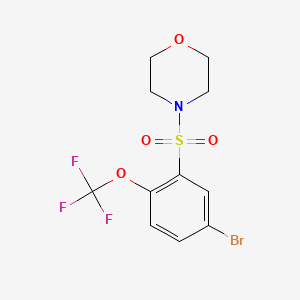
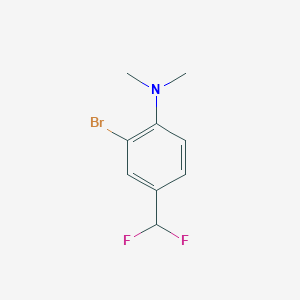
![4-Acetyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B1529049.png)
